molecular formula C3H4N2O B092708 1H-Pyrazol-5(4H)-one CAS No. 137-44-0

1H-Pyrazol-5(4H)-one

Cat. No. B092708
Key on ui cas rn: 137-44-0
M. Wt: 84.08 g/mol
InChI Key: ZRHUHDUEXWHZMA-UHFFFAOYSA-N
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Patent
US04345085

Procedure details

The method of the invention is then used to convert the 1,2,4-oxadiazole to the 2-pyrazolin-5-one. As previously described, the method comprises forming a liquid reaction system of a base catalyst and the 1,2,4-oxadiazole in an organic liquid reaction medium and heating the reaction system to a temperature sufficient to cause the 1,2,4-oxadiazole to be rearranged to the 2-pyrazolin-5-one, e.g., heating a solution of potassium hydroxide and 2-(5-methyl-1,2,4-oxadiazol-3-yl)-2',4',6'-trichloroacetanilide in anhydrous ethanol under reflux at a temperature of 80° C. for 8 to 14 hours to yield 3-acetamido-1-(2,4,6-trichlorophenyl)-2-pyrazolin-5-one, i.e., ##STR7##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O1C=NC=N1.N1C(=O)CC=N1.[OH-].[K+].[CH3:14][C:15]1[O:19][N:18]=[C:17]([CH2:20][C:21]([NH:23][C:24]2[C:29]([Cl:30])=[CH:28][C:27]([Cl:31])=[CH:26][C:25]=2[Cl:32])=[O:22])[N:16]=1>C(O)C>[C:15]([NH:16][C:17]1[CH2:20][C:21](=[O:22])[N:23]([C:24]2[C:29]([Cl:30])=[CH:28][C:27]([Cl:31])=[CH:26][C:25]=2[Cl:32])[N:18]=1)(=[O:19])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=CN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CCC1=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=CN=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=CN=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CCC1=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NO1)CC(=O)NC1=C(C=C(C=C1Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the method comprises forming
CUSTOM
Type
CUSTOM
Details
a liquid reaction system of a base catalyst
TEMPERATURE
Type
TEMPERATURE
Details
heating the reaction system to a temperature sufficient

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=NN(C(C1)=O)C1=C(C=C(C=C1Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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